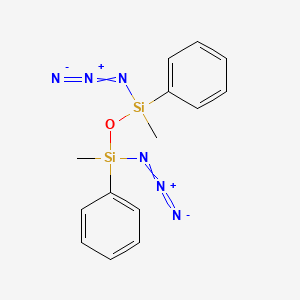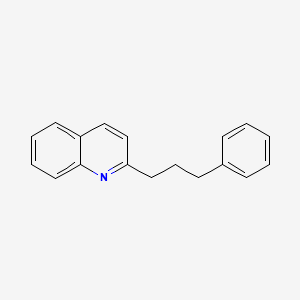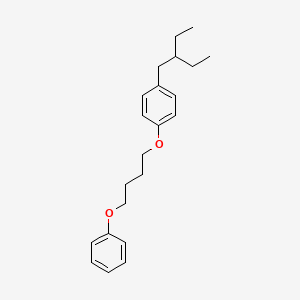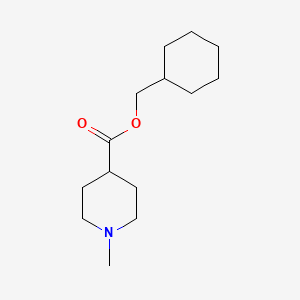
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of azido groups attached to a disiloxane backbone
Méthodes De Préparation
The synthesis of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of 1,3-dimethyl-1,3-diphenyldisiloxane with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the azido groups onto the silicon atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions, using reagents such as amines or phosphines.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce azido functionalities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The azido groups allow for bioconjugation reactions, making the compound useful in the development of biocompatible materials and drug delivery systems.
Click Chemistry: It is employed in click chemistry reactions to create complex molecular architectures with high efficiency and specificity.
Mécanisme D'action
The mechanism of action of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as cycloaddition and substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has vinyl groups instead of azido groups, making it more suitable for polymerization reactions.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: This compound lacks azido groups and is used primarily as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound contains a silazane group, making it useful in the synthesis of silicon-based materials.
The uniqueness of this compound lies in its azido functionalities, which provide distinct reactivity and versatility in various chemical transformations.
Propriétés
Numéro CAS |
114589-01-4 |
|---|---|
Formule moléculaire |
C14H16N6OSi2 |
Poids moléculaire |
340.49 g/mol |
Nom IUPAC |
azido-(azido-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C14H16N6OSi2/c1-22(19-17-15,13-9-5-3-6-10-13)21-23(2,20-18-16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
ZNQHRKHWGKTXSN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(N=[N+]=[N-])O[Si](C)(C2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)





![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)




